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For Researchers, Scientists, and Drug Development Professionals

Abstract
Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the

treatment of chronic venous insufficiency. As with any active pharmaceutical ingredient (API),

rigorous structural confirmation is a critical component of quality control, ensuring the identity,

purity, and stability of the drug substance. This application note provides a detailed overview

and experimental protocols for the use of key spectroscopic techniques—Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy—for the comprehensive structural elucidation of Hidrosmin.

Introduction
Hidrosmin (IUPAC Name: 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-

glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-

one) is derived from the natural flavonoid Diosmin. Its chemical structure consists of a flavone

aglycone (diosmetin) modified with a hydroxyethoxy group and a disaccharide (rutinose)

attached at the C7 position. The complexity of this molecule, with its numerous functional

groups and stereocenters, necessitates the use of multiple complementary analytical

techniques for unambiguous structural verification.

This document outlines the principles and standardized protocols for each major spectroscopic

method, presents expected data in tabular format, and illustrates how the combined data
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provides conclusive evidence for the structure of Hidrosmin.

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement,

allowing for the determination of the elemental composition and confirmation of the molecular

formula. Tandem MS (MS/MS) fragments the parent ion to provide structural information about

its constituent parts.

Experimental Protocol: LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is ideal for analyzing

Hidrosmin, as the chromatographic separation resolves the API from potential impurities prior

to mass analysis.

Sample Preparation: Accurately weigh and dissolve 10 mg of the Hidrosmin sample in 10

mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 (v/v) mixture

of methanol and water to a final concentration of 10 µg/mL.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient optimized to separate Hidrosmin from related impurities (e.g.,

Diosmin).

Flow Rate: 0.3 mL/min.

Column Temperature: 30 °C.

Mass Spectrometer Conditions (Orbitrap-based):

Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Full Scan Mass Range: m/z 150-1000.

Resolution: 70,000.

Data Analysis: Extract the accurate mass of the target compound. For structural

confirmation, perform MS/MS by selecting the precursor ion (e.g., [M+H]⁺) and applying

stepped collision energies (e.g., 15, 30, 45 eV) to generate a fragmentation pattern.

Data Presentation

Parameter Theoretical Value
Observed Value
(Expected)

Ion Adduct

Molecular Formula C₃₀H₃₆O₁₆ - -

Exact Mass 652.2003 - [M]

Monoisotopic Mass 652.2007 652.2005 ± 5 ppm [M]

[M+H]⁺ 653.2080 653.2078 ± 5 ppm Protonated Molecule

[M+Na]⁺ 675.1900 675.1898 ± 5 ppm Sodium Adduct

Table 1: High-

Resolution Mass

Spectrometry Data for

Hidrosmin.

Interpretation: The observed accurate mass of the molecular ion must match the theoretical

value calculated from the elemental formula (C₃₀H₃₆O₁₆) within a narrow mass tolerance

(typically <5 ppm). The fragmentation pattern in the MS/MS spectrum will show characteristic

losses of the sugar moieties (rutinose, mass ~308 Da) and fragments corresponding to the

aglycone, confirming the identity and connectivity of the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule. ¹H NMR gives information on the number and type of protons and
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their neighbors, while ¹³C NMR provides information on the carbon skeleton. 2D NMR

experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding

framework.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

Sample Preparation: Dissolve approximately 5-10 mg of the Hidrosmin sample in 0.6-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for

flavonoids, capable of dissolving the sample and allowing for the observation of

exchangeable hydroxyl protons.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate

signal dispersion.

Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

2D COSY: To identify proton-proton spin-spin couplings (e.g., H-C-C-H).

2D HSQC: To correlate protons with their directly attached carbons.

2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons,

which is crucial for linking the aglycone, hydroxyethoxy group, and sugar units.

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50

ppm, δC ≈ 39.52 ppm).

Data Presentation

Note: The following are predicted chemical shifts based on the known structure of Hidrosmin
and published data for the closely related compound, Diosmin. Actual experimental values may

vary slightly.
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Proton Assignment Predicted δ (ppm) Multiplicity
Coupling Constant
(J, Hz)

Aglycone

H-3 ~6.90 s -

H-6 ~6.50 d ~2.2

H-8 ~6.80 d ~2.2

H-2' ~7.55 d ~2.0

H-5' ~7.10 d ~8.5

H-6' ~7.60 dd ~8.5, 2.0

OCH₃ ~3.85 s -

Hydroxyethoxy Group

-OCH₂- ~4.10 t ~5.0

-CH₂OH ~3.70 t ~5.0

Sugar Moieties

(Rutinose)

H-1'' (Glc) ~5.10 d ~7.5

H-1''' (Rha) ~4.55 d ~1.5

CH₃ (Rha) ~1.10 d ~6.2

Other Sugar Protons ~3.10 - 4.00 m -

Table 2: Predicted ¹H

NMR Chemical Shifts

for Hidrosmin in

DMSO-d₆.
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Carbon Assignment Predicted δ (ppm)

Aglycone

C-2 ~163.0

C-3 ~103.5

C-4 (C=O) ~182.0

C-4a ~105.5

C-5 ~157.5

C-6 ~96.0

C-7 ~162.5

C-8 ~95.0

C-8a ~157.0

C-1' to C-6' ~112.0 - 151.0

OCH₃ ~56.0

Hydroxyethoxy Group

-OCH₂- ~69.0

-CH₂OH ~60.0

Sugar Moieties (Rutinose)

C-1'' (Glc) ~100.0

C-1''' (Rha) ~101.0

CH₃ (Rha) ~18.0

Table 3: Predicted ¹³C NMR Chemical Shifts for

Hidrosmin in DMSO-d₆.

Interpretation: The number of signals, their chemical shifts, multiplicities, and integration in the

¹H spectrum confirm the proton environment. The ¹³C spectrum reveals the number of unique

carbon atoms. Critically, HMBC correlations will show a linkage from the anomeric proton of
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glucose (H-1'') to the C-7 of the aglycone, and from the anomeric proton of rhamnose (H-1''') to

C-6 of the glucose, confirming the rutinose structure and its attachment point. Correlations from

the hydroxyethoxy protons to C-5 will confirm the location of this substituent.

Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of chemical bonds (e.g., stretching, bending). It is an excellent technique for

identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the solid, powdered Hidrosmin sample

directly onto the ATR crystal. No further preparation is needed.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean, empty ATR crystal first.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in Hidrosmin.

Data Presentation

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3400 (broad)
O-H (phenolic, alcoholic,

sugar)
Stretching

~2900 C-H (aromatic, aliphatic) Stretching

~1655 C=O (γ-pyrone carbonyl) Stretching

~1610, ~1500 C=C (aromatic rings) Stretching

~1200-1000
C-O (ethers, alcohols,

glycosidic link)
Stretching

Table 4: Key Infrared (IR)

Absorption Bands for

Hidrosmin.
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Interpretation: The IR spectrum provides rapid confirmation of key functional groups. A strong,

broad band around 3400 cm⁻¹ is indicative of the numerous hydroxyl groups. A sharp, strong

absorption around 1655 cm⁻¹ confirms the presence of the conjugated ketone (flavone C4-

carbonyl). Bands in the 1610-1450 cm⁻¹ region affirm the aromatic nature of the aglycone, and

a complex series of bands in the fingerprint region (especially 1200-1000 cm⁻¹) is characteristic

of the C-O bonds within the ether, alcohol, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule,

which corresponds to the promotion of electrons from a ground state to a higher energy state. It

is particularly useful for analyzing compounds with conjugated systems, such as the flavone

core of Hidrosmin.

Experimental Protocol

Sample Preparation: Prepare a stock solution of Hidrosmin (e.g., 100 µg/mL) in a suitable

solvent. For flavonoids, methanol or ethanol is common. To observe characteristic shifts, a

basic solvent like 0.2 N NaOH can also be used. Create a dilute working solution (e.g., 10

µg/mL).

Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200

to 400 nm against a solvent blank.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation
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Solvent Band
λmax (nm)
(Expected)

Chromophore
System

Methanol Band I ~345
B-ring cinnamoyl

system

Band II ~268 A-ring benzoyl system

0.2 N NaOH Band I Shifted to higher λ
Phenolic group

ionization

Band II ~268 A-ring benzoyl system

Table 5: Ultraviolet-

Visible (UV-Vis)

Absorption Maxima for

Hidrosmin.

Interpretation: Flavones typically exhibit two major absorption bands. Band I (in the 300-380

nm range) is associated with the B-ring cinnamoyl system, while Band II (in the 240-280 nm

range) is associated with the A-ring benzoyl system. The exact positions of these maxima are

sensitive to the substitution pattern. The addition of a base (like NaOH) ionizes phenolic

hydroxyl groups, causing a bathochromic (red) shift in the bands, which can help confirm the

presence of free phenolic groups.

Integrated Workflow and Structural Confirmation
No single technique can unambiguously determine a complex structure like Hidrosmin. The

power of spectroscopic analysis lies in integrating the data from all methods to build a complete

and coherent structural picture.
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Sample Preparation
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(MeOH, DMSO-d6, etc.)

LC-HRMS NMR (1H, 13C, 2D) FTIR-ATR UV-Vis
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MS/MS Fragments

Chemical Shifts &
Correlations Absorption Bands Absorption Maxima

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis of Hidrosmin.

The logical integration of the data from these techniques provides overlapping and confirmatory

evidence for the final structure.
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To cite this document: BenchChem. [Application Note: Spectroscopic Techniques for the
Structural Elucidation of Hidrosmin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046496#spectroscopic-techniques-for-hidrosmin-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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